4-(3-aminopropyl)-N,N-dimethylbenzenesulfonamide

Description

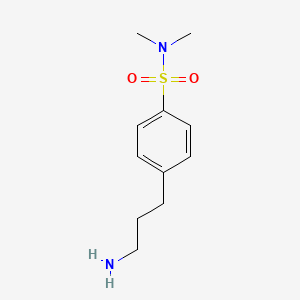

4-(3-Aminopropyl)-N,N-dimethylbenzenesulfonamide is a benzenesulfonamide derivative characterized by two structural features: (1) an N,N-dimethyl substitution on the sulfonamide nitrogen and (2) a 3-aminopropyl group at the para position of the benzene ring. Its molecular formula is C₁₁H₁₈N₂O₂S, with a molecular weight of 258.35 g/mol (calculated).

The synthesis of such sulfonamides typically involves nucleophilic substitution or coupling reactions. For example, analogous compounds like 4-amino-N,N-dimethylbenzenesulfonamide have been synthesized via alkylation or coupling with halide-containing intermediates (e.g., pyrrolopyrimidines or chlorinated aromatic systems) .

Properties

Molecular Formula |

C11H18N2O2S |

|---|---|

Molecular Weight |

242.34 g/mol |

IUPAC Name |

4-(3-aminopropyl)-N,N-dimethylbenzenesulfonamide |

InChI |

InChI=1S/C11H18N2O2S/c1-13(2)16(14,15)11-7-5-10(6-8-11)4-3-9-12/h5-8H,3-4,9,12H2,1-2H3 |

InChI Key |

VJRAIJRKZLNJRQ-UHFFFAOYSA-N |

Canonical SMILES |

CN(C)S(=O)(=O)C1=CC=C(C=C1)CCCN |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-aminopropyl)-N,N-dimethylbenzenesulfonamide typically involves the reaction of 4-chlorobenzenesulfonamide with 3-aminopropylamine under basic conditions. The reaction proceeds through nucleophilic substitution, where the chlorine atom is replaced by the aminopropyl group. The reaction is usually carried out in a solvent such as ethanol or methanol, and the mixture is heated to reflux to ensure complete reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions to maximize yield and purity, as well as the implementation of purification steps such as recrystallization or chromatography to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

4-(3-aminopropyl)-N,N-dimethylbenzenesulfonamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfonic acid derivatives.

Reduction: Reduction reactions can convert the sulfonamide group to a sulfinamide or sulfide.

Substitution: The aminopropyl group can participate in substitution reactions, where the amino group is replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

Oxidation: Sulfonic acid derivatives.

Reduction: Sulfinamide or sulfide derivatives.

Substitution: Various substituted benzenesulfonamide derivatives depending on the reagent used.

Scientific Research Applications

4-(3-aminopropyl)-N,N-dimethylbenzenesulfonamide has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.

Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(3-aminopropyl)-N,N-dimethylbenzenesulfonamide involves its interaction with specific molecular targets. The aminopropyl group can form hydrogen bonds and electrostatic interactions with proteins or enzymes, potentially inhibiting their activity. The sulfonamide group can also interact with biological molecules, affecting their function and leading to various biological effects.

Comparison with Similar Compounds

Structural Analogues and Their Properties

The following table summarizes key structural analogs, their substituents, molecular properties, and reported applications:

Key Structural and Functional Differences

Sulfonamide Nitrogen Substitution: The target compound features N,N-dimethyl groups, enhancing lipophilicity compared to non-alkylated analogs (e.g., N-(3-aminopropyl)-4-methylbenzenesulfonamide) . This substitution may improve membrane permeability but reduce solubility in aqueous media.

Aminoalkyl Chain Variations: The 3-aminopropyl group in the target compound provides a primary amine, enabling hydrogen bonding or ionic interactions with biological targets. Analogous compounds with 2-aminoethoxy chains (e.g., 4-(2-aminoethoxy)-N,N-dimethylbenzenesulfonamide) exhibit carbonic anhydrase inhibitory activity, suggesting chain length and flexibility influence target specificity . Methoxypropyl substituents (e.g., 3-amino-N-(3-methoxypropyl)-4-methylbenzenesulfonamide) introduce ether linkages, which may alter metabolic stability .

Aromatic Ring Modifications: Methyl or nitro groups on the benzene ring (e.g., N-(3-aminopropyl)-4-nitrobenzenesulfonamide) modulate electronic effects, impacting sulfonamide acidity and reactivity. For instance, electron-withdrawing groups like nitro enhance sulfonamide’s hydrogen-bonding capacity .

Biological Activity

4-(3-Aminopropyl)-N,N-dimethylbenzenesulfonamide, also known as a sulfonamide derivative, has garnered attention in pharmacological research due to its potential biological activities. This compound is characterized by its sulfonamide group, which is known for its ability to interact with various biological targets. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.

- Molecular Formula : C11H16N2O2S

- Molecular Weight : 240.32 g/mol

- IUPAC Name : this compound

The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors. Sulfonamides generally act by inhibiting bacterial dihydropteroate synthase, disrupting folate synthesis, and thereby exhibiting antimicrobial properties. Additionally, this compound may interact with various kinases and other proteins involved in cellular signaling pathways, leading to potential anti-inflammatory and anticancer effects.

Antimicrobial Activity

Sulfonamides are well-known for their antibacterial properties. The mechanism involves competitive inhibition of the enzyme dihydropteroate synthase, which is crucial for bacterial folate synthesis. Studies have shown that derivatives of sulfonamides can exhibit varying degrees of antimicrobial efficacy against Gram-positive and Gram-negative bacteria.

| Compound | Activity | Target |

|---|---|---|

| This compound | Moderate | Dihydropteroate Synthase |

| Sulfamethoxazole | Strong | Dihydropteroate Synthase |

Anticancer Potential

Recent studies indicate that certain sulfonamide derivatives may possess anticancer properties by targeting specific kinases involved in tumorigenesis. For instance, research has shown that modifications to the sulfonamide structure can enhance selectivity towards cancer cell lines while minimizing toxicity to normal cells.

Case Studies

-

Antimicrobial Efficacy Study

A study conducted on various sulfonamide derivatives demonstrated that this compound exhibited significant antimicrobial activity against Staphylococcus aureus and Escherichia coli in vitro. The Minimum Inhibitory Concentration (MIC) was determined to be 32 µg/mL for S. aureus. -

Anticancer Activity Assessment

In a preclinical model, the compound was tested against human breast cancer cell lines (MCF-7). The results indicated a dose-dependent inhibition of cell proliferation with an IC50 value of 15 µM. Mechanistic studies suggested that the compound induces apoptosis through activation of caspase pathways.

Structure-Activity Relationship (SAR)

Research into the SAR of sulfonamides has revealed that modifications to the amino and sulfonamide groups can significantly influence biological activity. For example:

- Alkyl Chain Length : Increasing the length of the alkyl chain on the amine group enhances solubility and bioavailability.

- Substituents on Aromatic Ring : Electron-donating groups on the aromatic ring improve binding affinity to target enzymes.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.